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Abstract

Ninerafaxstat (IMB-1018972) is a promising, orally active investigational drug classified as a
cardiac mitotrope, designed to modulate cellular energy metabolism within the heart. It
functions as a prodrug, undergoing metabolic activation to exert its therapeutic effects. This
technical guide provides a comprehensive overview of ninerafaxstat, its active metabolites,
mechanism of action, and a summary of key preclinical and clinical findings. The document
details the metabolic pathway of the prodrug, the pharmacokinetics of its active moieties, and
efficacy data from clinical trials in cardiovascular diseases such as non-obstructive hypertrophic
cardiomyopathy (nHCM) and diabetic cardiomyopathy. Furthermore, it outlines the
experimental basis for its mechanism as a partial fatty acid oxidation (pFOX) inhibitor through
the competitive inhibition of 3-ketoacyl-CoA thiolase (3-KAT).

Introduction

Cardiomyopathies and heart failure are often characterized by a state of cardiac energy deficit.
The failing heart exhibits a metabolic shift, becoming less efficient in its use of oxygen for ATP
production. Ninerafaxstat is a novel therapeutic agent developed to address this metabolic
inefficiency. By partially inhibiting fatty acid oxidation, ninerafaxstat aims to shift the heart's
energy substrate preference towards glucose, a more oxygen-efficient fuel source. This guide
delves into the core scientific principles of ninerafaxstat, from its prodrug nature to its ultimate
effects on cardiac energetics.
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The Prodrug and its Active Metabolites

Ninerafaxstat is administered as a prodrug, IMB-1018972, which is inactive in its initial form.
Its therapeutic activity is dependent on its conversion to active metabolites within the body.

Chemical Structures

The chemical structure of the prodrug, ninerafaxstat (IMB-1018972), is provided below.
Ninerafaxstat (IMB-1018972)

o |[UPAC Name: 2-[4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin-1-yl]ethyl pyridine-3-
carboxylate[1]

e Chemical Formula: C22H29N305[2]
e Molecular Weight: 415.49 g/mol [2]

The primary active metabolite of ninerafaxstat is IMB-1028814. This active moiety is formed
through the hydrolysis of the ester bond in the parent prodrug. A significant portion of IMB-
1028814, estimated to be around 60%, is further metabolized to trimetazidine (TMZ), which is
itself a well-characterized partial fatty acid oxidation inhibitor[3][4]. While some preclinical
reports mention the presence of three metabolically active metabolites, the identities of the
primary active players that have been characterized are IMB-1028814 and trimetazidine.

Metabolic Activation Pathway

The metabolic activation of ninerafaxstat is a two-step process that results in the formation of
two known active metabolites.

[Ninerafaxstat (IMB-1018972)]

Hydrolysis (Esterases)

GMB-1028814 (Active Moiety)} >[Trimetazidine (TMZ) (Active Metabolite)]
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Metabolic activation pathway of ninerafaxstat.

Mechanism of Action: Partial Fatty Acid Oxidation
(PFOX) Inhibition

The therapeutic effect of ninerafaxstat's active metabolites stems from their ability to partially
inhibit fatty acid oxidation (pFOX) in the mitochondria of cardiomyocytes.

Target Enzyme: 3-Ketoacyl-CoA Thiolase (3-KAT)

The primary molecular target of the active metabolites of ninerafaxstat is 3-ketoacyl-CoA
thiolase (3-KAT). This enzyme catalyzes the final step of the mitochondrial 3-oxidation spiral,
where a C2 acetyl-CoA unit is cleaved from a 3-ketoacyl-CoA molecule.

Signaling Pathway

By competitively inhibiting 3-KAT, the active metabolites of ninerafaxstat reduce the rate of
fatty acid metabolism. This leads to a metabolic shift, prompting the heart to increase its
utilization of glucose for energy production. Glucose oxidation is more oxygen-efficient than
fatty acid oxidation, meaning more ATP is produced per molecule of oxygen consumed. This
enhanced metabolic efficiency is particularly beneficial in conditions of cardiac stress or
iIschemia.
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Mechanism of action of ninerafaxstat's active metabolites.

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies of

ninerafaxstat.

Table 1: Pharmacokinetics of Ninerafaxstat Active
Metabolites in Healthy Adults (Phase 1)

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b12786360?utm_src=pdf-body-img
https://www.benchchem.com/product/b12786360?utm_src=pdf-body
https://www.benchchem.com/product/b12786360?utm_src=pdf-body
https://www.benchchem.com/product/b12786360?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12786360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Parameter IMB-1028814 Trimetazidine (TMZ)
Median Tmax (hours) 0.5-5.0 15-8.0
Geometric Mean Half-life (t¥%)
25-45 6.5-9.5
(hours)
Accumulation (Rac) after 5
1.22 2.28
days (200 mg BID)
Urinary Excretion (% of dose) 3.9-57% 23.1-32.5%

(Data from a first-in-human,

Phase 1, randomized, double-

blind, placebo-controlled

study)

ble 2: Eff ¢ Nineraf in Clinical Trial

Indication

Trial

Key Finding

Diabetic Cardiomyopathy

IMPROVE-DICE (Phase 2a)

- 32% improvement in
myocardial energetics
(PCr/ATP ratio) (p<0.01)- 34%
reduction in myocardial
triglyceride content (p=0.026)-
15% improvement in LV peak
circumferential diastolic strain
rate (p<0.047)- 11%
improvement in peak LV filling
rate (p<0.05)

Non-obstructive Hypertrophic
Cardiomyopathy (nHCM)

IMPROVE-HCM (Phase 2)

- Significant improvement in
ventilatory efficiency
(VE/VCO2 slope) vs. placebo
(LS mean difference: -2.1;
p=0.006)

(Data from the IMPROVE-
DiCE and IMPROVE-HCM

clinical trials)
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Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of ninerafaxstat and its
metabolites are often proprietary. However, based on the scientific literature, a general
methodology for a key assay is described below.

3-Ketoacyl-CoA Thiolase (3-KAT) Inhibition Assay

This in vitro assay is crucial for determining the inhibitory potential of compounds on the target

enzyme.

Objective: To measure the dose-dependent inhibition of 3-KAT activity by ninerafaxstat's

active metabolites.
General Protocol Outline:

e Enzyme Source: Purified 3-ketoacyl-CoA thiolase enzyme from a relevant species (e.g.,
human, rat) or isolated mitochondria from cardiac tissue.

e Substrate: A suitable 3-ketoacyl-CoA substrate (e.g., 3-keto-palmitoyl-CoA).

o Assay Principle: The thiolase reaction involves the cleavage of the 3-ketoacyl-CoA substrate
in the presence of Coenzyme A (CoA), producing acetyl-CoA and a fatty acyl-CoA that is two
carbons shorter. The reaction can be monitored spectrophotometrically by following the
decrease in absorbance of the enol form of the 3-ketoacyl-CoA substrate at a specific
wavelength (e.g., 303 nm) or by coupling the production of a reaction product to a
subsequent enzymatic reaction that produces a detectable signal.

e Procedure:

o Prepare a reaction mixture containing a suitable buffer, the 3-KAT enzyme, and Coenzyme
A.

o Add varying concentrations of the test compounds (IMB-1028814, trimetazidine) or a

vehicle control.

o Initiate the reaction by adding the 3-ketoacyl-CoA substrate.
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o Monitor the change in absorbance or fluorescence over time using a plate reader or
spectrophotometer.

o Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor.

Determine the IC50 value, which is the concentration of the inhibitor that causes 50%
inhibition of the enzyme activity.

Assay Preparation

Purified 3-KAT or IMB-1028814 / TMZ .
G/Iitochondrial Lysatg 3-Ketoacyl-CoA (Varying ConcentrationsD Geactlon Buffer + COA]

/

chbate Componenta

Spectrophotometric

Measurement (e.g., 303 nm)

Data Avnalysis

[Calculate Reaction Rates)

Determine IC50 Value

Click to download full resolution via product page

Workflow for 3-KAT inhibition assay.

Conclusion
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Ninerafaxstat represents a targeted approach to treating cardiovascular diseases by
addressing the underlying metabolic dysregulation in the heart. As a prodrug, it delivers active
metabolites that partially inhibit fatty acid oxidation, thereby enhancing the efficiency of cardiac
energy production. The quantitative data from clinical trials demonstrate its potential to improve
cardiac energetics and function in patient populations with significant unmet needs. Further
research and larger clinical trials will continue to elucidate the full therapeutic potential of this
novel cardiac mitotrope.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact
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